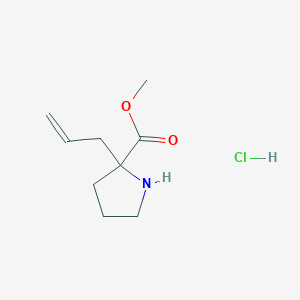

Methyl 2-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride

Description

Methyl 2-prop-2-enylpyrrolidine-2-carboxylate hydrochloride is a pyrrolidine-derived compound characterized by a prop-2-enyl (allyl) substituent at the 2-position of the pyrrolidine ring and a methyl ester group at the same carbon. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

methyl 2-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c1-3-5-9(8(11)12-2)6-4-7-10-9;/h3,10H,1,4-7H2,2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMINVQYJGVCCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCN1)CC=C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride typically involves the reaction of pyrrolidine derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of pyrrolidine-2-carboxylic acid with methanol in the presence of a strong acid catalyst, followed by the addition of prop-2-enyl groups through a substitution reaction . The reaction conditions often include refluxing the mixture in an organic solvent such as toluene or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and substitution reactions using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The prop-2-enyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrrolidine Carboxylate Esters

The compound shares structural homology with several pyrrolidine derivatives, differing primarily in substituent groups and stereochemistry. Key analogs include:

(R)-2-Methylpyrrolidine-2-carboxylic Acid Methyl Ester Hydrochloride

- Structure : Features a methyl group instead of the prop-2-enyl substituent at the 2-position.

- Synthesis : Prepared via a multi-step process involving p-toluenesulfonic acid-mediated cyclization and subsequent reduction with zinc powder, yielding a 70% isolated product .

- Molecular Formula: C₇H₁₄ClNO₂ .

- Applications : Used as a chiral building block in asymmetric synthesis.

(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic Acid Ethyl Ester Hydrochloride

- Structure : Contains a hydroxyl group at the 4-position and an ethyl ester instead of a methyl ester.

- Stereochemical Impact : The (2S,4R) configuration influences its biological interactions, particularly in mimicking hydroxyproline motifs in peptides .

2-(Methoxymethyl)-N-methylpyrrolidine-2-carboxamide Hydrochloride

- Structure : Substitutes the prop-2-enyl group with a methoxymethyl moiety and introduces a carboxamide group.

- Physicochemical Properties : Exhibits moderate water solubility (pH-dependent) and stability at room temperature .

Methyl 4-Chloropyridine-2-carboxylate Hydrochloride

Comparative Data Table

Key Differences and Implications

Chloropyridine derivatives (e.g., Methyl 4-chloropyridine-2-carboxylate HCl) exhibit distinct electronic properties due to the aromatic pyridine ring, enhancing their utility in cross-coupling reactions .

Pharmacological Potential: While direct data on the target compound is absent, structurally related compounds like KHG26792 (a propyl-substituted azetidine hydrochloride) show activity as glutamate receptor antagonists, suggesting that the allyl group in the target compound may confer similar neuromodulatory properties . Yohimbine hydrochloride (a proline-derived alkaloid) demonstrates α₂-adrenergic receptor antagonism, highlighting the therapeutic relevance of pyrrolidine frameworks .

Biological Activity

Methyl 2-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride is a compound of significant interest in the fields of chemistry and biology due to its potential therapeutic applications and unique biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring and an allyl substituent, which contribute to its unique chemical reactivity and biological properties. The hydrochloride salt form enhances its solubility in aqueous environments, making it more suitable for biological applications.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could lead to altered metabolic pathways.

- Receptor Binding : It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have suggested that this compound possesses antimicrobial activity against various pathogens, indicating potential use in treating infections.

- Anticancer Effects : Preliminary data suggest that it may have anticancer properties, making it a candidate for further exploration in cancer therapeutics.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of this compound, researchers treated human cancer cell lines with varying concentrations of the compound. The results indicated a dose-dependent increase in apoptosis markers, including caspase activation and DNA fragmentation. This suggests that the compound may initiate programmed cell death in malignant cells, warranting further investigation into its mechanism of action and potential therapeutic applications.

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating its effectiveness as an antimicrobial agent. Further analysis revealed that it disrupts bacterial cell wall synthesis, leading to cell lysis.

Comparison with Similar Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| L-Proline methyl ester hydrochloride | Limited antimicrobial activity | Commonly used in peptide synthesis |

| Ethyl (2S)-2-pyrrolidinecarboxylate | Moderate anticancer effects | Less soluble than the hydrochloride form |

| N-Benzyl-L-proline ethyl ester | Enzyme inhibition | Higher lipophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.